3-Iodophenylacetic acid chloride
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Overview
Description
3-Iodophenylacetic acid chloride is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the third position and the carboxylic acid group is converted to an acid chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodophenylacetic acid chloride can be synthesized from 3-iodophenylacetic acid. The typical method involves the reaction of 3-iodophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acid chloride.
Reaction Conditions:
Reagents: 3-Iodophenylacetic acid, thionyl chloride or oxalyl chloride
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Reflux (approximately 60-80°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodophenylacetic acid chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acid chloride group under mild conditions (room temperature to 50°C) to form amides, esters, and thioesters, respectively.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100°C).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Iodophenylacetic acid chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: Serves as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-iodophenylacetic acid chloride primarily involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic Acid Chloride: Similar structure but with a bromine atom instead of iodine.
3-Chlorophenylacetic Acid Chloride: Contains a chlorine atom instead of iodine.
2-Iodophenylacetic Acid Chloride: Iodine atom is positioned at the second position on the phenyl ring.
Uniqueness
3-Iodophenylacetic acid chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(3-iodophenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEGTAPQVAMXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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